molecular formula C15H18N2O B8111470 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one

1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B8111470
M. Wt: 242.32 g/mol
InChI Key: JTBKPIJMWDTIOO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one is a chemically synthesized spiro-oxindole compound designed for research applications. This scaffold is of significant interest in medicinal chemistry, particularly in the field of oncology, for its potential to inhibit the protein-protein interaction between MDM2 and the tumor suppressor p53 . The p53 pathway is crucial for preventing cancer growth, and its disruption is a common feature in many tumors . By binding to MDM2, small molecule inhibitors based on the spiro[indoline-3,3'-pyrrolidin]-2-one core can effectively reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells . The incorporation of a cyclopropylmethyl group, as seen in related clinical candidates, is a strategic modification that can contribute to the compound's metabolic stability and overall pharmacokinetic profile . Researchers utilize this compound and its analogs as critical tools for exploring new cancer therapeutics and studying the mechanisms of cell cycle regulation. The synthesis of such complex spirocyclic structures is often achieved through diastereoselective [3+2] cycloaddition reactions of azomethine ylides . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(cyclopropylmethyl)spiro[indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-14-15(7-8-16-10-15)12-3-1-2-4-13(12)17(14)9-11-5-6-11/h1-4,11,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBKPIJMWDTIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=CC=CC=C3C4(C2=O)CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method utilizes tryptamine derivatives as starting materials. The process involves:

  • Chloroformylation : Treatment with chloroformates (e.g., ethyl chloroformate) in dichloromethane at 0–25°C to form an intermediate carbamate.

  • Dearomatizing Spirocyclization : Intramolecular cyclization under basic conditions (e.g., NaH or K3_3PO4_4) to construct the spiro[pyrrolidine-3,3'-indoline] core.

Example Protocol :

  • Substrate : 3-(2-Hydroxyphenyl)indolin-2-one (1.0 equiv).

  • Electrophile : 1,2-Bis(bromomethyl)benzene (1.1 equiv).

  • Base : K3_3PO4_4 (3.0 equiv).

  • Solvent : THF, reflux for 12–24 hours.

  • Yield : 45–66%.

Advantages and Limitations

  • Advantages : Transition-metal-free, broad substrate scope, and operational simplicity.

  • Limitations : Moderate yields due to competing side reactions (e.g., over-alkylation).

Reductive Cyclization of Cyanoimino Precursors

Synthetic Pathway

This route involves:

  • Formation of Cyanoimino Intermediate : Reaction of 4-cyano-4-arylpiperidines with Grignard reagents (e.g., cyclopropylmethylmagnesium bromide) to generate imino derivatives.

  • Reductive Cyclization : Use of LiAlH4_4 or NaBH4_4 in tetrahydrofuran (THF) to induce spirocyclization.

Example Protocol :

  • Substrate : 4-Cyano-4-(2-fluorophenyl)-1-methylpiperidine.

  • Grignard Reagent : Cyclopropylmethylmagnesium bromide (2.0 equiv).

  • Reductant : LiAlH4_4 (3.0 equiv), THF, reflux for 6 hours.

  • Yield : 70–85%.

Stereochemical Considerations

  • The stereochemistry at the spirocenter is controlled by the configuration of the cyanoimino precursor.

  • Chiral auxiliaries (e.g., Evans oxazolidinones) enhance enantioselectivity (>90% ee).

Post-Spirocyclization Alkylation

Alkylation Strategies

The cyclopropylmethyl group is introduced after spirocyclization via:

  • Nucleophilic Substitution : Treatment with cyclopropylmethyl bromide in DMSO/NaH at 50–60°C.

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) to alkylate secondary amines.

Example Protocol :

  • Substrate : Spiro[indoline-3,3'-pyrrolidin]-2-one (1.0 equiv).

  • Alkylating Agent : Cyclopropylmethyl bromide (1.2 equiv).

  • Base : NaH (1.5 equiv), DMSO, 55°C for 1 hour.

  • Yield : 75–88%.

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability Key Reference
One-Pot Spirocyclization45–66ModerateHigh
Reductive Cyclization70–85HighModerate
Post-Alkylation75–88LowHigh

Critical Challenges and Solutions

Epimerization Risks

  • Spirooxindoles are prone to epimerization at the C3 position under basic conditions.

  • Mitigation : Use of non-polar solvents (e.g., toluene) and low temperatures (<0°C).

Functional Group Compatibility

  • Cyclopropyl groups are sensitive to strong acids/bases.

  • Solution : Mild alkylation conditions (e.g., Mitsunobu reaction) preserve integrity .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically spirocyclic derivatives with various substituents on the indoline or pyrrolidinone rings, depending on the reagents used.

Scientific Research Applications

Inhibition of MDM2-p53 Interaction

Recent studies have demonstrated that compounds with a spiro[indoline-3,3'-pyrrolidin]-2-one scaffold exhibit high selectivity and efficacy in inhibiting the MDM2-p53 interaction. For instance, Gollner et al. (2016) reported that novel derivatives based on this scaffold showed promising results in preclinical models, including SJSA-1 xenograft models. The study highlighted that these compounds are chemically stable and orally active, making them suitable candidates for further development as anti-cancer therapeutics .

Structure-Activity Relationship (SAR) Studies

SAR studies indicate that modifications to the spiro[indoline-3,3'-pyrrolidin]-2-one structure can significantly impact biological activity. The introduction of different substituents on the cyclopropylmethyl group has been shown to enhance binding affinity to MDM2. These findings suggest that careful structural optimization could lead to more potent inhibitors .

Cancer Treatment

Given its mechanism of restoring p53 function, 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one holds promise as a therapeutic agent for various cancers characterized by MDM2 overexpression. This includes:

  • Sarcomas
  • Leukemias
  • Breast cancer

Bromodomain Inhibition

Emerging research suggests that similar spiro[indoline] compounds may also act as bromodomain inhibitors, which are implicated in various cancers and inflammatory diseases. The ability to modulate bromodomain-containing proteins through these compounds could open new avenues for therapeutic interventions .

Data Table: Summary of Research Findings

Study ReferenceCompound TypeMechanismKey FindingsPotential Applications
Gollner et al., 2016Spiro[indoline] derivativeMDM2-p53 inhibitorChemically stable; orally active; effective in xenograft modelsCancer therapy
WO2016026937A1Novel derivativesMDM2-p53 inhibitorStructural modifications enhance activityCancer treatment
WO2018109650A1Spiro derivativesBromodomain inhibitorTargeting bromodomains may affect gene transcriptionCancer and inflammatory diseases

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The phenylsulfonyl group in compound 17 enhances 5-HT6 receptor affinity by mimicking the pharmacophoric requirements of basic GPCR ligands, while the 4-fluorobenzyl group in 42c improves antileishmanial potency by increasing lipophilicity and membrane permeability .
  • Synthetic Accessibility : Compounds with bulky substituents (e.g., phenylsulfonyl) require multistep syntheses involving halogenation and sulfonylation, whereas alkylation (e.g., cyclopropylmethyl) can be achieved in fewer steps .
Pharmacological Comparisons

A. 5-HT6 Receptor Ligands

  • Compound 17 exhibits submicromolar affinity (Ki = 0.23 µM) for 5-HT6 receptors, attributed to its phenylsulfonyl group fitting the "classical pharmacophore" with a positive ionizable moiety .
  • In contrast, analogs lacking ionizable groups (e.g., 18) show reduced affinity, highlighting the importance of electrostatic interactions .

B. Antileishmanial Agents

  • Compound 24e (IC50 = 0.96 µM) demonstrates superior activity against Leishmania donovani compared to 25d (IC50 = 3.55 µM), likely due to electron-withdrawing substituents enhancing target engagement .

C. Anticancer Activity

  • Spiro-oxindole derivatives (e.g., 5-chloro-4',5'-diphenylspiro[...]-2-one) restore p53 function in breast cancer cells, whereas the cyclopropylmethyl variant’s mechanism may differ due to its non-aromatic substituent .
Physicochemical and ADME Profiles
  • Metabolic Stability : Cyclopropane rings are metabolically resistant, suggesting improved half-life compared to benzyl or sulfonyl analogs .

Biological Activity

The compound 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one has garnered attention in recent pharmacological research due to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique spirocyclic structure that contributes to its biological properties. The compound belongs to a class of spiro[indoline] derivatives, which have been shown to exhibit various pharmacological activities.

The primary mechanism of action for this compound appears to involve the inhibition of the MDM2-p53 interaction. MDM2 is an oncogenic protein that negatively regulates the tumor suppressor p53, which plays a critical role in cell cycle regulation and apoptosis. By inhibiting MDM2, this compound can potentially restore p53 function, leading to increased apoptosis in cancer cells.

Key Findings:

  • Inhibition of MDM2 : The compound has been shown to bind selectively to MDM2, preventing it from degrading p53. This interaction is crucial for reactivating p53-mediated pathways in tumor suppression .
  • Selectivity and Stability : The spiro[indoline] scaffold provides chemical stability and selectivity against off-target effects, making it a promising candidate for further development .

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits significant antitumor activity:

  • Xenograft Models : In SJSA-1 xenograft models, the compound showed efficacy even at low doses, indicating its potential for oral administration and effectiveness against tumors expressing high levels of MDM2 .
  • Mechanistic Studies : Further investigations revealed that treatment with this compound led to increased apoptosis in cancer cells, correlating with restored p53 activity .

Neuropharmacological Effects

Emerging research suggests that this compound may also interact with sigma receptors (σRs), which are implicated in various neurological processes:

  • Sigma Receptor Modulation : The σ1 receptor plays a role in modulating intracellular signaling pathways. Compounds targeting σRs can influence neurotransmitter systems and may have implications for treating neurodegenerative diseases .

Case Studies

Several studies have focused on the biological activity of spiro[indoline] derivatives similar to this compound:

StudyFindings
Gollner et al. (2016)Identified novel spiro[indoline] compounds as effective MDM2 inhibitors with potential antitumor effects in vivo .
PMC4906365 (2015)Discussed the role of sigma receptors in modulating cellular responses and their potential therapeutic applications .
WO2016026937A1 (2015)Highlighted the structural modifications leading to enhanced stability and efficacy of spiro[indoline] compounds against MDM2 .

Q & A

Basic: What are the common synthetic routes for 1-(cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one, and how are intermediates characterized?

The synthesis typically involves N-acylation and spirocyclization strategies. For example, a two-step route starts with the halogenation of a Cbz-protected precursor (e.g., using N-chlorosuccinimide in THF), followed by sulfonylation with phenylsulfonyl chloride under basic conditions (NaH or LiHMDS) to yield intermediates like 1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one . Intermediates are characterized via 1H/13C-NMR and mass spectrometry (MS) to confirm regiochemistry and purity. Flash chromatography is commonly used for purification .

Basic: How are structural conformations of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives validated experimentally?

Single-crystal X-ray diffraction is the gold standard. For example, a derivative with a 3′-nitro-4′-(o-tolyl) substituent crystallized in a triclinic system (space group P1) with lattice parameters a = 10.8757 Å, b = 13.625 Å, and dihedral angles confirming the spirojunction geometry. The pyrrolidine ring adopts an envelope conformation, critical for ligand-receptor interactions .

Advanced: How do substituents on the pyrrolidine ring influence antileishmanial activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4′-position enhance antileishmanial potency. For instance, compound 25g (4′-NO₂) showed IC₅₀ = 2.1 µM against Leishmania donovani, outperforming analogues with electron-donating groups (e.g., 4′-OCH₃, IC₅₀ = 8.3 µM). This trend correlates with improved hydrophobic interactions in molecular docking studies .

Advanced: What methodologies resolve contradictions in stereochemical outcomes during spirocyclization?

Discrepancies in stereochemistry arise from competing reaction pathways (e.g., [3+2] cycloaddition vs. acyl migration). Diastereodivergent synthesis using tunable Lewis/Brønsted bases (e.g., quinidine vs. quinine derivatives) enables selective formation of cis or trans spiroproducts. For example, a bifunctional catalyst controls enantioselectivity (>90% ee) via hydrogen-bonding interactions with the oxindole carbonyl .

Advanced: How does the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold interact with 5-HT₆ receptors?

Pharmacophore modeling shows that the spirocarbon and sulfonyl group are critical for binding. Compound 17 (1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one) aligns with the classical 5-HT₆ pharmacophore, while 18 (1′-(phenylsulfonyl) analogue) lacks the positive ionizable moiety, reducing affinity. Docking studies confirm π-π stacking between the indoline ring and receptor residues like Phe285 .

Advanced: What analytical strategies distinguish regioisomeric spiroproducts in complex reaction mixtures?

2D NMR techniques (e.g., NOESY, HSQC) resolve regiochemistry. For example, in dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] derivatives, NOE correlations between the spirocarbon and adjacent protons confirm connectivity. High-resolution mass spectrometry (HRMS) further validates molecular formulas, while HPLC with chiral columns separates enantiomers .

Advanced: How can microwave-assisted synthesis improve yields of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives?

Microwave irradiation accelerates 1,3-dipolar cycloaddition reactions, reducing reaction times from hours to minutes (e.g., 30 min at 100°C vs. 6 h conventional heating). This method enhances yields (up to 85%) by minimizing side reactions like retro-cycloaddition. A representative protocol uses enamines and pyrrolediones in dry toluene under microwave conditions .

Basic: What are the key spectral signatures of spiro[indoline-3,3'-pyrrolidin]-2-one in NMR?

The spirocarbon (C3) appears at δ ~70 ppm in 13C-NMR. The indoline C2 carbonyl resonates at δ ~175 ppm. In 1H-NMR, the cyclopropylmethyl group shows distinct multiplets at δ 0.5–1.5 ppm, while pyrrolidine protons appear as multiplet clusters at δ 2.0–3.5 ppm .

Advanced: How do computational methods guide the optimization of spirocompound solubility?

In silico ADME predictions (e.g., LogP, polar surface area) identify solubility-limiting motifs. For example, introducing a 3′-hydroxymethyl group reduces LogP from 3.2 to 2.5, improving aqueous solubility. Molecular dynamics simulations further validate hydration free energy changes .

Advanced: What strategies mitigate low yields in multi-component spirocyclization reactions?

Solid acid catalysts (e.g., sulfated TiO₂) enhance yields by stabilizing charged intermediates. For example, a three-component reaction using aldehydes, amines, and oxindoles achieved 78% yield with TiO₂-SO₄²⁻ vs. 45% without. Catalyst recycling (up to 5 cycles) improves sustainability .

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